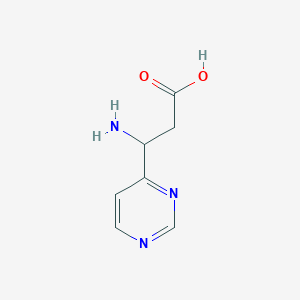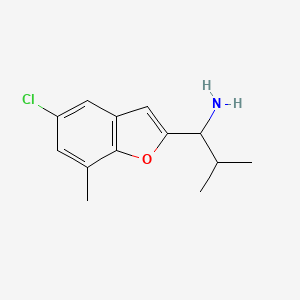
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride is a chemical compound with a complex structure that includes an isoindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride typically involves multiple steps. One common method includes the reaction of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.
Major Products
Sulfonamides: Formed from substitution with amines.
Sulfonates: Formed from substitution with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride involves its interaction with nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamide
- 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Uniqueness
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride is unique due to its sulfonyl chloride group, which makes it highly reactive and useful in various chemical transformations. This reactivity distinguishes it from similar compounds that may lack this functional group and, therefore, have different chemical properties and applications.
Propiedades
Fórmula molecular |
C9H8ClNO3S |
|---|---|
Peso molecular |
245.68 g/mol |
Nombre IUPAC |
2-methyl-1-oxo-3H-isoindole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c1-11-5-7-6(9(11)12)3-2-4-8(7)15(10,13)14/h2-4H,5H2,1H3 |
Clave InChI |
GQKQFWDYHSDILC-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(C1=O)C=CC=C2S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
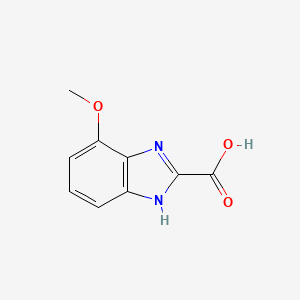
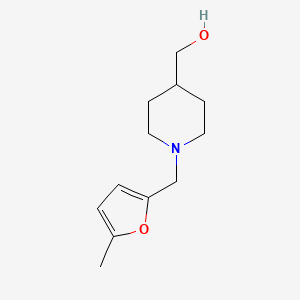


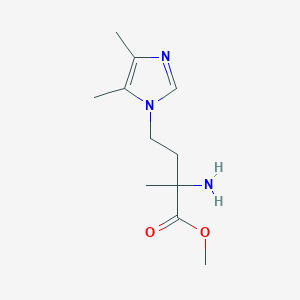
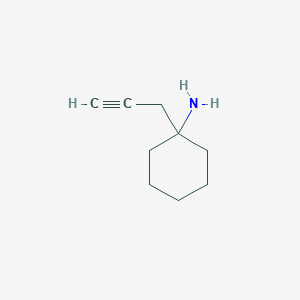
![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
